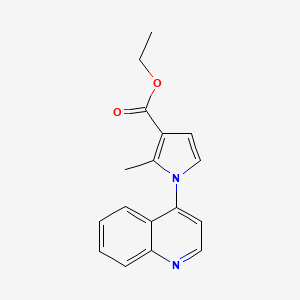

Ethyl 2-methyl-1-(quinolin-4-yl)-1H-pyrrole-3-carboxylate

货号 B8583016

分子量: 280.32 g/mol

InChI 键: VULVNZOQLRUBFL-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

Patent

US07078414B2

Procedure details

2.75 g (17.9 mmol) of 3-ethoxycarbonyl-2-methyl-1H-pyrrole are added at 20° C. under an argon atmosphere to 0.756 g (18.9 mmol) of sodium hydride, at 60% by weight in liquid petroleum jelly, suspended in 12 mL of dimethylformamide. After stirring at 20° C. for 0.2 hour, 0.114 g (1.79 mmol) of copper powder and 2.35 mL (17.9 mmol) of 4-chloroquinoline are added. After stirring at 140° C. for 48 hours, the reaction mixture is filtered and the filtrate is concentrated to dryness under reduced pressure (2.7 kPa) to give a residue which is taken up in 100 mL of water and then extracted with 3 times 70 mL of ethyl acetate. The organic phases are combined, dried over anhydrous magnesium sulphate, filtered and then concentrated to dryness under reduced pressure (2.7 kPa) to give 5.2 g of a brown oil which is purified by flash chromatography [eluent: dichloromethane/ethyl acetate (97/3 by volume)]. After concentrating the fractions under reduced pressure (2.7 kPa), 3 g of 3-ethoxycarbonyl-2-methyl-1-(quinol-4-yl)-1H-pyrrole are obtained in the form of an orange-coloured oil. Mass spectrum (EI): m/e 280 (M+.), m/e 251, m/e 235.

[Compound]

Name

petroleum jelly

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([O:3][C:4]([C:6]1[CH:10]=[CH:9][NH:8][C:7]=1[CH3:11])=[O:5])[CH3:2].[H-].[Na+].Cl[C:15]1[C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[N:18]=[CH:17][CH:16]=1>CN(C)C=O.O.[Cu]>[CH2:1]([O:3][C:4]([C:6]1[CH:10]=[CH:9][N:8]([C:15]2[C:24]3[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=3)[N:18]=[CH:17][CH:16]=2)[C:7]=1[CH3:11])=[O:5])[CH3:2] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2.75 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC(=O)C1=C(NC=C1)C

|

|

Name

|

|

|

Quantity

|

0.756 g

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Na+]

|

[Compound]

|

Name

|

petroleum jelly

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

12 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C=O)C

|

Step Three

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

2.35 mL

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=NC2=CC=CC=C12

|

|

Name

|

copper

|

|

Quantity

|

0.114 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

20 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After stirring at 20° C. for 0.2 hour

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After stirring at 140° C. for 48 hours

|

|

Duration

|

48 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the reaction mixture is filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the filtrate is concentrated to dryness under reduced pressure (2.7 kPa)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a residue which

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with 3 times 70 mL of ethyl acetate

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous magnesium sulphate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated to dryness under reduced pressure (2.7 kPa)

|

Outcomes

Product

Details

Reaction Time |

0.2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)OC(=O)C1=C(N(C=C1)C1=CC=NC2=CC=CC=C12)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 5.2 g | |

| YIELD: CALCULATEDPERCENTYIELD | 103.6% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |